molecular formula C12H18ClN B13322120 (2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride CAS No. 1423029-34-8

(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B13322120
CAS No.: 1423029-34-8
M. Wt: 211.73 g/mol
InChI Key: SDJLLVIIFVIVDW-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is known for its unique cyclopropyl structure, which imparts specific chemical and physical properties.

Preparation Methods

The synthesis of (2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents like diazomethane or Simmons-Smith reagents.

    Amination: Introduction of the amine group can be achieved through reductive amination or other amination techniques.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity towards certain receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .

Comparison with Similar Compounds

(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride can be compared with other cyclopropyl-containing amines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1423029-34-8

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(2,2-dimethyl-3-phenylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H

InChI Key

SDJLLVIIFVIVDW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C2=CC=CC=C2)CN)C.Cl

Origin of Product

United States

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